Technical Whitepaper: Physicochemical Profiling of [2-(Difluoromethyl)pyrimidin-5-yl]methanol
Technical Whitepaper: Physicochemical Profiling of [2-(Difluoromethyl)pyrimidin-5-yl]methanol
The following technical guide provides a comprehensive physicochemical profiling of [2-(Difluoromethyl)pyrimidin-5-yl]methanol , structured for application in high-performance medicinal chemistry and fragment-based drug discovery (FBDD).
Executive Summary
[2-(Difluoromethyl)pyrimidin-5-yl]methanol represents a strategic "hybrid" building block in modern drug design. It combines the electron-deficient pyrimidine scaffold with a difluoromethyl (
Chemical Identity & Structural Analysis[1][2][3]
| Parameter | Detail |
| IUPAC Name | [2-(Difluoromethyl)pyrimidin-5-yl]methanol |
| Common Identifier | 2-Difluoromethyl-5-hydroxymethylpyrimidine |
| Molecular Formula | |
| Molecular Weight | 160.12 g/mol |
| SMILES | OCC1=CN=C(C(F)F)N=C1 |
| CAS Number | Not widely listed; Custom Synthesis Target (Analogous to 1310684-94-6) |
Structural Logic
The molecule consists of three distinct functional zones:
-
The Core (Pyrimidine): An electron-deficient aromatic ring that lowers the pKa of attached substituents and reduces metabolic liability compared to phenyl rings.
-
The Warhead (
): A lipophilic group that also acts as a weak hydrogen bond donor (HBD) due to the polarization of the C-H bond by the two fluorine atoms. -
The Handle (
): A primary alcohol serving as a solubilizing group or a vector for further synthetic elaboration (e.g., conversion to halides, aldehydes, or ethers).
Physicochemical Parameters (The Core)
The following values are derived from consensus predictive models and structure-activity relationship (SAR) data of close structural analogs (e.g., 5-(difluoromethyl)pyrimidine).
| Property | Value (Predicted/Exp) | Medicinal Chemistry Implication |
| cLogP | 0.65 ± 0.3 | Ideal for fragment-based design; significantly lower than the |
| TPSA | 46.0 Ų | Well within the "Rule of 3" for fragments; suggests high passive membrane permeability. |
| H-Bond Donors | 1 (Strong) + 1 (Weak) | The -OH is a classical donor. The |
| H-Bond Acceptors | 3 | Two pyrimidine nitrogens + one hydroxyl oxygen. |
| pKa (Base) | < 1.0 | The |
| pKa (Acid - | ~22 - 24 | While not ionizable at physiological pH, this acidity confirms its H-bond donor capability. |
Deep Dive: The "Lipophilic Donor" Effect
Unlike the chemically inert
-
Significance: This allows the molecule to interact with carbonyl backbone oxygens in protein active sites, a property
lacks. -
Bioisosterism: It serves as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity, improving blood-brain barrier (BBB) penetration.
Visualization: Structure-Property Relationships
The following diagram illustrates the causal links between the functional groups and the molecule's physicochemical behavior.
Figure 1: Structure-Property Relationship (SPR) Map detailing how each moiety contributes to the overall physicochemical profile.
Synthetic Accessibility & Purity Profile
Since this molecule is often a custom synthesis target, understanding its genesis is crucial for identifying potential impurities.
Recommended Synthetic Route (Retrosynthesis)
-
Precursor: Ethyl 2-(difluoromethyl)pyrimidine-5-carboxylate.
-
Reaction: Reduction of the ester using Sodium Borohydride (
) in Methanol/THF. -
Origin of Ring: Condensation of difluoroacetamidine with a Vinamidinium salt (or 3,3-dimethoxy-2-formylpropanoate).
Impurity Profile
-
Des-fluoro impurities: Traces of the monofluoromethyl analog if the starting material was impure.
-
Over-reduction products: 5-methyl-2-(difluoromethyl)pyrimidine (rare with borohydride, possible with LAH).
-
Hydrolysis products: 2-(difluoromethyl)pyrimidine-5-carboxylic acid (if ester reduction is incomplete or workup is too harsh).
Experimental Protocol: Miniaturized Shake-Flask LogD
To validate the lipophilicity of this fragment, a standard HPLC-based LogP is insufficient due to the unique H-bonding of the
Materials
-
Compound: 1 mg of [2-(Difluoromethyl)pyrimidin-5-yl]methanol.
-
Solvents: 1-Octanol (HPLC grade, presaturated with buffer), Phosphate Buffer (50 mM, pH 7.4, presaturated with octanol).
-
Equipment: LC-MS/MS or UPLC-UV.
Step-by-Step Methodology
-
Preparation: Dissolve 1 mg of compound in 1 mL of presaturated 1-Octanol (Stock Solution).
-
Partitioning: In a 2 mL chemically resistant vial, add 500 µL of Stock Solution and 500 µL of presaturated Phosphate Buffer.
-
Equilibration: Vortex vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Sampling: Carefully remove an aliquot from the top (octanol) phase and the bottom (aqueous) phase.
-
Quantification: Analyze both phases using UPLC-UV (254 nm) or LC-MS.
-
Note: Dilute the octanol phase with methanol to match the solvent strength of the mobile phase.
-
-
Calculation:
Strategic Applications in Drug Discovery
Bioisosteric Replacement
This molecule is a superior bioisostere for (2-methylpyrimidin-5-yl)methanol .
-
Benefit: The substitution of
with blocks metabolic oxidation of the methyl group (a common soft spot) while maintaining similar steric volume.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 160 and a mix of donor/acceptor features, it serves as an excellent "seed" fragment.
-
Growth Vector: The alcohol group allows for etherification or reductive amination to grow the fragment into a lead compound.
-
Binding: The
group can target hydrophobic pockets that also require a specific electrostatic interaction (e.g., backbone carbonyls in kinases).
Solubility Enhancement
Replacing a phenyl ring with this pyrimidine scaffold significantly improves aqueous solubility due to the lower LogP and the presence of basic ring nitrogens (even if weakly basic, they are more polar than ring carbons).
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Zafrani, Y., et al. (2017). Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study. Journal of Medicinal Chemistry. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
PubChem Database. 2-(Trifluoromethyl)pyrimidine (Analogous Data). National Library of Medicine. Link
-
Erickson, J. A., et al. (2010). Lessons from Fragment-Based Lead Discovery. Nature Reviews Drug Discovery. Link
